1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Description
1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core linked to a phenyl group at position 4 and a 3-azetidinyl moiety substituted with a 5-fluoro-2-methoxyphenyl sulfonyl group at position 1. The 5-fluoro-2-methoxyphenyl substituent provides electronic modulation through electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may influence solubility, bioavailability, and target binding.
The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by sulfonylation of the azetidine nitrogen.
Properties
IUPAC Name |
1-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]-4-phenyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c1-26-17-8-7-14(19)9-18(17)27(24,25)22-10-15(11-22)23-12-16(20-21-23)13-5-3-2-4-6-13/h2-9,12,15H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLJLBZHEHKLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a novel synthetic molecule that has garnered significant attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the triazole ring and sulfonyl group, suggest diverse mechanisms of action that may be beneficial in treating various diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.39 g/mol. The presence of a 5-fluoro-2-methoxyphenyl group and a 4-phenyl moiety contributes to its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C16H17FN4O3S |
| Molecular Weight | 368.39 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The triazole ring is known for its ability to bind with various enzymes and receptors, potentially modulating their activity. This compound may exert its effects through:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.
- Receptor Interaction : Modulating receptor activity can influence signaling pathways critical for cellular functions.
Antitumor Activity
Recent studies have demonstrated that compounds containing the triazole scaffold exhibit promising antitumor properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Research indicates that triazole-containing compounds can exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. For example, certain derivatives have been shown to cross the blood-brain barrier (BBB) effectively, providing neuroprotection against oxidative stress and inflammation by inhibiting the NF-κB signaling pathway .
Case Studies
- Neuroprotection in Alzheimer's Disease Models :
- Anticancer Efficacy :
Scientific Research Applications
Antifungal Activity
The triazole scaffold is well-recognized for its antifungal properties. Research indicates that derivatives of this class exhibit significant activity against various fungal strains. For instance, studies have shown that compounds with similar structures can inhibit Gibberella species with effective concentrations (EC50) ranging from 0.0087 to 0.0309 g/L, outperforming some commercial antifungal agents.
Antibacterial Activity
Similar to its antifungal effects, the compound may also possess antibacterial properties. Related triazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Anticancer Potential
The triazole framework has been linked to anticancer activities through several mechanisms:
Cell Cycle Arrest
Compounds containing the triazole ring have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is crucial for the potential therapeutic applications of the compound in oncology.
Inhibition of Kinases
Some studies suggest that triazole derivatives can inhibit specific kinases involved in tumor proliferation and survival, thereby providing a pathway for cancer treatment.
Structure-Activity Relationship (SAR)
Research has highlighted that modifications on the phenyl ring and sulfonamide group can significantly affect the biological activity of triazoles. Electron-donating groups have been found to enhance potency against various pathogens.
Case Studies and Research Findings
Numerous studies have explored the biological activities of triazole derivatives similar to this compound:
- Study on Antifungal Efficacy : A comparative analysis indicated that certain triazole derivatives exhibited antifungal activity significantly higher than traditional agents like ketoconazole, particularly against Aspergillus species.
- Antibacterial Screening : In vitro testing revealed that some triazole-containing compounds demonstrated minimum inhibitory concentration (MIC) values lower than those of established antibiotics, indicating their potential as new antibacterial agents.
- Enzyme Inhibition Mechanism : The sulfonyl group may enhance binding affinity to target enzymes, disrupting their function and providing a basis for further drug development.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Features of Comparable Compounds
Key Observations:
- Azetidine vs.
- Sulfonyl Group Impact : The 5-fluoro-2-methoxyphenyl sulfonyl group distinguishes the target compound from analogs like 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride , where the absence of sulfonation reduces hydrogen-bonding capacity .
- Electronic Effects : The trifluoromethyl group in 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole introduces strong electron-withdrawing effects, contrasting with the mixed electronic profile (fluoro + methoxy) of the target compound .
Crystallographic and Packing Behavior
- The target compound’s sulfonyl group may influence crystal packing via S=O···H interactions, analogous to the head-to-tail stacking observed in 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole (inter-triazole distances: 3.7372 Å) .
- Dihedral angles between aromatic rings and the triazole core (e.g., 21.29°–32.19° in related compounds) suggest moderate planarity, which could be altered by the bulkier sulfonyl-azetidine substituent in the target molecule .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the sulfonyl azetidine core. Key steps include:
- Sulfonylation : Reacting 5-fluoro-2-methoxyphenylsulfonyl chloride with an azetidine precursor under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylazetidine intermediate .
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 4-phenyl-1H-1,2,3-triazole moiety. Ethanol or DMF is often used as the solvent, with sodium ascorbate and CuSO₄ as catalysts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity in triazole formation and sulfonyl group connectivity. Anomalies in chemical shifts (e.g., deshielded protons near the sulfonyl group) require 2D techniques (COSY, HSQC) for resolution .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- X-ray Crystallography : SHELXL ( ) resolves stereochemistry, particularly for the azetidine ring conformation and triazole-phenyl spatial arrangement .
Q. What preliminary biological assays are recommended for initial activity screening?
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays, given the triazole’s metal-binding capacity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Solubility and Stability : HPLC monitoring of degradation in simulated physiological buffers (pH 2–8) to assess drug-likeness .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in the sulfonyl group) be resolved?
- Refinement Strategies : Use SHELXL’s PART and SUMP instructions to model disorder, with constraints on thermal parameters. Twin refinement (via TWIN/BASF commands) addresses pseudo-merohedral twinning .
- Validation Tools : Check R1/wR2 discrepancies using the IUCr’s checkCIF, and cross-validate with Hirshfeld surface analysis (e.g., CrystalExplorer) to identify weak intermolecular interactions influencing disorder .
Q. What computational methods aid in understanding the compound’s reactivity and binding modes?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites for reaction planning .
- Molecular Docking : AutoDock Vina or Glide simulates interactions with biological targets (e.g., COX-2 or EGFR kinases). Use the triazole’s nitrogen atoms as hydrogen bond acceptors in pose refinement .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact bioactivity?
- SAR Studies : Synthesize analogs with halogens (F, Cl, Br) at the phenyl ring and compare IC₅₀ values in enzyme assays. Fluorine’s electronegativity often enhances membrane permeability but may reduce solubility .
- Thermodynamic Solubility : Use shake-flask methods with UV detection to correlate substituent lipophilicity (ClogP) with bioavailability .
Q. What strategies mitigate byproduct formation during CuAAC reactions?
- Catalyst Optimization : Replace CuSO₄ with TBTA (tris(benzyltriazolylmethyl)amine) to suppress oxidative byproducts.
- Click Chemistry Quenching : Add EDTA post-reaction to chelate residual copper, minimizing metal-catalyzed degradation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
